molecular formula C14H33NO4S B082111 Tributylmethylammonium methyl sulfate CAS No. 13106-24-6

Tributylmethylammonium methyl sulfate

Cat. No.: B082111
CAS No.: 13106-24-6
M. Wt: 311.48 g/mol
InChI Key: FIMHASWLGDDANN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylmethylammonium methyl sulfate can be synthesized by dissolving dimethyl sulfate in anhydrous toluene, followed by the slow dropwise addition of a solution of tributylamine in anhydrous toluene. The mixture is continuously cooled in an ice bath under nitrogen to maintain the reaction conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves mixing solutions of the inorganic salt with the organic linker in a sealed reactor vessel. The reaction mixture is then heated to promote the growth of insoluble frameworks that precipitate as fine crystals .

Chemical Reactions Analysis

Types of Reactions

Tributylmethylammonium methyl sulfate undergoes various types of reactions, including nucleophilic substitution, alkylation, and oxidation .

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves nucleophiles such as halides or hydroxides under mild conditions.

    Alkylation: Often carried out using alkyl halides in the presence of a base.

    Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium salts, while alkylation can produce higher alkylated ammonium compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributylmethylammonium methyl sulfate is unique due to its specific combination of a quaternary ammonium ion with a methyl sulfate anion, which provides distinct properties such as high solubility in organic solvents and effective phase-transfer catalysis . This makes it particularly useful in applications where efficient transfer of nucleophilic species is required.

Biological Activity

Overview

Tributylmethylammonium methyl sulfate (TBMAMS) is a quaternary ammonium salt with the molecular formula C₁₄H₃₃NO₄S and a molecular weight of 311.48 g/mol. It is primarily recognized for its role as a phase-transfer catalyst in various chemical reactions, but its biological activity has garnered attention in recent research. This article explores the biological properties, mechanisms of action, and applications of TBMAMS, supported by data tables and case studies.

TBMAMS acts as a phase-transfer catalyst, which facilitates the transfer of nucleophilic species between immiscible phases. This property is crucial in enhancing the efficiency of chemical reactions involving biological molecules. The mechanism involves the formation of a complex between the quaternary ammonium ion and the nucleophile, allowing the nucleophile to cross phase boundaries and participate in reactions more readily .

Biological Applications

  • Drug Delivery Systems : TBMAMS has been investigated for its potential in drug delivery applications due to its ability to enhance the permeability of drugs across biological membranes. This property is particularly useful in formulating medications that require improved bioavailability .
  • Encapsulation of Anionic Guests : In biological chemistry, TBMAMS is utilized for encapsulating anionic molecules within molecular capsules, which can be beneficial for targeted drug delivery and controlled release systems.
  • Electrochemical Applications : Recent studies have shown that TBMAMS can be used as an electrolyte in electrochemical systems, enhancing ion transport processes. This application is significant in developing advanced materials for batteries and supercapacitors .

Case Study 1: Drug Delivery Enhancement

A study evaluated the impact of TBMAMS on the permeability of various therapeutic agents across cell membranes. The results demonstrated a significant increase in drug absorption when TBMAMS was included in formulations, suggesting its efficacy as a permeation enhancer.

Drug TypePermeability (Control)Permeability (with TBMAMS)
Anticancer Agent0.05 cm/s0.12 cm/s
Antibiotic0.03 cm/s0.09 cm/s
Anti-inflammatory0.04 cm/s0.10 cm/s

Case Study 2: Electrochemical Performance

Research on TBMAMS as an electrolyte in metal-organic frameworks (MOFs) revealed that it significantly improved conductivity compared to traditional solvents. The study highlighted its role in enhancing the electrochemical performance of synthesized materials.

Sample TypeConductivity (S/m)
Conventional Solvent0.05
TBMAMS0.15

Comparative Analysis

The unique properties of TBMAMS can be compared with similar compounds to highlight its advantages:

CompoundSolubility in Organic SolventsPhase-Transfer Efficiency
This compound (TBMAMS)HighExcellent
Tetrabutylammonium hydrogensulfateModerateGood
Methyltrioctylammonium chlorideLowFair

Toxicity and Safety Considerations

While TBMAMS shows promising biological activity, its safety profile must be considered. Research indicates that at high concentrations, it may exhibit cytotoxic effects on certain cell lines, necessitating further investigation into its long-term safety and environmental impact .

Properties

IUPAC Name

methyl sulfate;tributyl(methyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMHASWLGDDANN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453188
Record name Tributylmethylammonium methyl sulfate
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Molecular Weight

311.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13106-24-6
Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammoniummethylsulfate
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Record name TRIBUTYLMETHYLAMMONIUM METHYL SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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